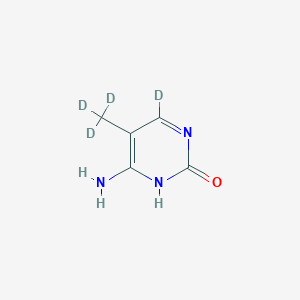

5-Methylcytosine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C5H7N3O |

|---|---|

Poids moléculaire |

129.15 g/mol |

Nom IUPAC |

6-amino-4-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |

Clé InChI |

LRSASMSXMSNRBT-MZCSYVLQSA-N |

SMILES isomérique |

[2H]C1=NC(=O)NC(=C1C([2H])([2H])[2H])N |

SMILES canonique |

CC1=C(NC(=O)N=C1)N |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 5-Methylcytosine-d4 for Research Applications

Abstract: 5-Methylcytosine (5-mC) is a cornerstone of epigenetic regulation, playing a critical role in gene expression, cellular differentiation, and the pathogenesis of various diseases. Accurate quantification of 5-mC is therefore essential for research in oncology, developmental biology, and drug development. 5-Methylcytosine-d4 is a stable, deuterium-labeled isotopologue of 5-mC. Its near-identical chemical and physical properties, combined with a distinct mass difference, make it the gold standard for use as an internal standard in isotope dilution mass spectrometry. This guide provides an in-depth overview of this compound, its application in quantitative research, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

The Role of 5-Methylcytosine in Epigenetics

5-Methylcytosine is a modified form of the DNA base cytosine, where a methyl group is attached to the fifth carbon of the pyrimidine ring[1][2][3]. This modification does not alter the DNA sequence itself but has profound effects on gene expression, a field of study known as epigenetics[2][4]. In mammals, this methylation primarily occurs at CpG dinucleotides—sites where a cytosine nucleotide is followed by a guanine nucleotide.

The process is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). The presence of 5-mC in a gene's promoter region is often associated with transcriptional silencing, as it can impede the binding of transcription factors or recruit proteins that promote a condensed, inaccessible chromatin structure.

The levels of 5-mC are not static. The cell possesses a mechanism for active DNA demethylation, which involves the iterative oxidation of 5-mC by the Ten-Eleven Translocation (TET) family of enzymes. This process converts 5-mC into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC). The latter two modifications are then recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine.

This compound: The Ideal Internal Standard

This compound is the deuterium-labeled form of 5-Methylcytosine. In this molecule, four hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight.

This property is invaluable for Isotope Dilution Mass Spectrometry (IDMS) , a highly accurate quantitative technique. When used as an internal standard, a known amount of this compound is "spiked" into a biological sample at the beginning of the workflow. Because it behaves identically to the endogenous 5-mC during sample extraction, purification, and chromatographic separation, any sample loss affects both the analyte and the standard equally. In the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z). By measuring the peak area ratio of the endogenous analyte to the labeled standard, researchers can calculate the absolute concentration of 5-mC with exceptional precision and accuracy, correcting for experimental variability.

Quantitative Data Summary

| Property | Value | Source |

| Compound Name | This compound | |

| Synonyms | 5-(Methyl-d3)-Cytosine-amino-d1; Deuterated 5-Methylcytosine | N/A |

| CAS Number | 1219795-15-9 | |

| Molecular Formula | C₅H₃D₄N₃O | Inferred from 5-mC |

| Molecular Weight | ~129.15 g/mol | Calculated from 5-mC |

| Parent Compound | 5-Methylcytosine (CAS: 554-01-8) | |

| Typical Isotopic Purity | ≥98% | Common Supplier Specification |

| Primary Application | Internal Standard for LC-MS/MS Quantification |

Experimental Protocol: Quantification of Global DNA Methylation

The following is a generalized protocol for the quantification of 5-mC in genomic DNA using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodologies

-

Genomic DNA (gDNA) Extraction:

-

Extract high-quality gDNA from cells or tissues using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or ultrapure water.

-

To a known amount of gDNA (e.g., 1-5 µg), add a precise volume of the this compound internal standard solution. The amount added should be chosen to be within the range of the expected endogenous 5-mC levels.

-

-

DNA Hydrolysis:

-

Hydrolyze the DNA sample to its constituent nucleobases. A common method is acid hydrolysis:

-

Add formic acid to the DNA sample to a final concentration of 88% (v/v).

-

Heat the mixture at 140°C for 90 minutes in a sealed vial.

-

After hydrolysis, evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

-

Sample Cleanup (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. This step is performed after spiking but before hydrolysis for nucleoside analysis, or after hydrolysis for base analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: A typical gradient would run from 2-5% B to 50-70% B over several minutes to separate the bases.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard. For example:

-

5-Methylcytosine: m/z 126.1 → 109.1

-

This compound: m/z 130.1 → 112.1

-

-

The instrument's collision energy and other source parameters should be optimized for these specific transitions to maximize sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous 5-mC and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the amount of 5-mC in the original sample by comparing this ratio to a standard curve generated using known concentrations of unlabeled 5-mC and a fixed concentration of the internal standard.

-

References

- 1. 5-Methylcytosine | C5H7N3O | CID 65040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for 5-Methylcytosine (HMDB0002894) [hmdb.ca]

- 4. 5-Methylcytosine, a possible epigenetic link between ageing and ocular disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylcytosine-d4 chemical properties and stability

An In-depth Technical Guide to 5-Methylcytosine-d4: Chemical Properties and Stability

Introduction

5-Methylcytosine (5-mC) is a critical epigenetic modification of DNA, playing a pivotal role in regulating gene expression, genomic imprinting, and cellular differentiation.[1][2] Its deuterated isotopologue, this compound (5-mC-d4), is an indispensable tool in biomedical research, particularly in quantitative mass spectrometry-based studies. The incorporation of stable heavy isotopes allows 5-mC-d4 to be used as an internal standard for the precise and accurate measurement of endogenous 5-mC levels in biological samples. This guide provides a comprehensive overview of the chemical properties, stability, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is the deuterium-labeled form of 5-Methylcytosine.[3] The primary difference is the substitution of four hydrogen atoms with deuterium, three on the methyl group and one on the amine group, leading to an increased molecular weight which is essential for its use in mass spectrometry. The fundamental chemical properties are summarized below.

Table 1: Chemical and Physical Properties of 5-Methylcytosine and this compound

| Property | 5-Methylcytosine | This compound | Data Source |

| IUPAC Name | 6-amino-5-methyl-1H-pyrimidin-2-one | 6-(amino-d1)-5-(methyl-d3)-1H-pyrimidin-2-one | [4] (Inferred for d4) |

| CAS Number | 554-01-8 | 1219795-15-9 | [3] |

| Molecular Formula | C₅H₇N₃O | C₅H₃D₄N₃O | (Inferred for d4) |

| Molecular Weight | 125.13 g/mol | 129.15 g/mol | (Calculated for d4) |

| Melting Point | 270 °C | Not available | |

| Solubility | 34.5 mg/mL in water | Not available (expected to be similar to 5-mC) | |

| Appearance | Crystalline solid/prisms | Solid |

Note: Experimental data for the deuterated form (d4) is limited. Properties such as melting point and solubility are expected to be very similar to the non-deuterated compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage Conditions

For long-term stability, this compound should be stored under controlled conditions.

-

Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Solid Form: Keep containers tightly closed in a dry, cool, and well-ventilated place.

It is important to avoid repeated freeze-thaw cycles of solutions. If using an aqueous stock solution, it should be diluted to the working concentration and sterilized by filtration (e.g., with a 0.22 µm filter) before use.

Chemical Stability and Degradation

The stability of 5-Methylcytosine is intrinsically linked to its biological functions and potential for degradation. The deuterated form is expected to follow the same degradation pathways.

-

Oxidative Demethylation: In biological systems, 5-mC is not a permanent mark. It can be actively demethylated through a series of oxidation steps catalyzed by the Ten-eleven translocation (TET) family of enzymes. This process converts 5-mC sequentially into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC). These oxidized forms are then recognized and excised by enzymes like thymine DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately replacing the modified cytosine with an unmodified one.

-

Photochemical Degradation: Exposure to ultraviolet (UV) light can induce chemical changes in 5-mC. This includes deamination to form thymine and oxidation of the methyl group to generate 5-(hydroxymethyl)cytosine.

-

Hydrolytic Deamination: 5-mC can undergo spontaneous hydrolytic deamination to form thymine, a common transition mutation in many cancers.

Biological Pathways and Experimental Workflows

Active DNA Demethylation Pathway

The primary biological pathway involving 5-methylcytosine is its role in the epigenetic cycle of DNA methylation and demethylation. The TET-mediated oxidation pathway is a key process for active DNA demethylation in mammals.

References

- 1. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Methylcytosine | C5H7N3O | CID 65040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylcytosine and its Deuterated Analog, 5-Methylcytosine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (5-mC) is a critical epigenetic modification of DNA, playing a pivotal role in the regulation of gene expression, cellular differentiation, and embryonic development.[1][2] Its presence and distribution are fundamental to normal physiological processes, and alterations in 5-mC patterns are implicated in numerous diseases, including cancer.[1][3] Accurate quantification of 5-mC is therefore essential for both basic research and clinical diagnostics. The use of stable isotope-labeled internal standards, such as 5-Methylcytosine-d4, is the gold standard for precise and accurate measurement of 5-mC levels by mass spectrometry.[4] This technical guide provides a comprehensive comparison of non-labeled 5-Methylcytosine and this compound, detailing their analytical properties, experimental applications, and the biochemical pathways in which 5-mC is involved.

Core Properties: A Comparative Analysis

This compound is the deuterated analog of 5-Methylcytosine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Physicochemical and Analytical Properties

The following tables summarize the key quantitative data for both 5-Methylcytosine and its deuterated form.

| Property | 5-Methylcytosine | This compound | Data Source(s) |

| Chemical Formula | C₅H₇N₃O | C₅H₃D₄N₃O | |

| Molar Mass | 125.13 g/mol | 129.15 g/mol | |

| Monoisotopic Mass | 125.0589 Da | 129.0838 Da | Calculated |

| Appearance | Solid | Solid |

Table 1: General Physicochemical Properties

| Parameter | 5-Methylcytosine | This compound | Data Source(s) |

| Precursor Ion [M+H]⁺ (m/z) | 126.0662 | ~130.09 | |

| Major Fragment Ions (m/z) | 109.0377, 83.0592, 56.0491 | Expected to be shifted by +3 or +4 Da |

Table 2: Mass Spectrometry Data (Positive ESI)

| Parameter | 5-Methylcytosine | This compound | Data Source(s) |

| ¹H NMR Chemical Shifts (ppm in D₂O) | δ 1.91 (s, 3H, -CH₃), 7.31 (s, 1H, H6) | Expected absence of signals corresponding to deuterated positions and potential slight shifts in remaining proton signals. | |

| ¹³C NMR Chemical Shifts (ppm in D₂O) | δ 14.77 (-CH₃), 106.08 (C5), 142.95 (C2), 161.85 (C4), 170.40 (C6) | Expected similar chemical shifts with potential minor isotopic shifts. |

Table 3: NMR Spectroscopy Data

| Parameter | 5-Methylcytosine | This compound | Data Source(s) |

| Typical Retention Time (RP-HPLC) | Varies with conditions (e.g., ~8.3 min) | Co-elutes or has a very similar retention time to the non-labeled form. |

Table 4: Chromatographic Behavior

Experimental Protocols and Methodologies

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 5-mC in biological samples.

Quantification of Global DNA Methylation by LC-MS/MS

This protocol outlines the general steps for the analysis of 5-mC in genomic DNA.

1. DNA Extraction and Hydrolysis:

-

Genomic DNA is extracted from cells or tissues using standard protocols.

-

The purified DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Preparation:

-

A known amount of this compound internal standard is added to the hydrolyzed DNA sample.

-

The sample is then typically subjected to solid-phase extraction (SPE) to remove interfering substances.

3. LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: A reverse-phase C18 column is commonly used to separate the nucleosides. The mobile phase typically consists of a gradient of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific mass transitions for both 5-Methylcytosine and this compound are monitored.

-

5-Methylcytosine transition: m/z 126.1 → 109.1

-

This compound transition: m/z 130.1 → 113.1 (example, actual may vary based on fragmentation)

-

4. Data Analysis:

-

The peak areas for both the analyte (5-mC) and the internal standard (5-mC-d4) are determined from the chromatograms.

-

The concentration of 5-mC in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled 5-mC and a fixed concentration of the internal standard.

Workflow for LC-MS/MS Quantification of 5-Methylcytosine

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0247144) [hmdb.ca]

- 2. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise and accurate quantification of a wide array of analytes, from small molecule drugs to large protein biomarkers. Considered a primary ratio method by metrological institutes, IDMS offers a high degree of accuracy and traceability, making it an indispensable tool in research, clinical diagnostics, and pharmaceutical development.[1] This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of IDMS, with a particular focus on its role in modern drug development and scientific research.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the use of a stable, isotopically labeled form of the analyte as an internal standard.[2] This "heavy" version of the molecule of interest is chemically identical to the endogenous, or "light," analyte but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).

A precisely known amount of the isotopically labeled internal standard (the "spike") is added to the sample at the earliest stage of preparation. This ensures that the internal standard undergoes the exact same experimental conditions—including extraction, derivatization, and analysis—as the target analyte. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.

During mass spectrometry analysis, the instrument distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities of the native analyte to the isotopically labeled internal standard, the original concentration of the analyte in the sample can be determined with exceptional accuracy, as the ratio is independent of sample recovery.[2]

Quantitative Performance of IDMS

IDMS is renowned for its outstanding quantitative performance, characterized by high accuracy, precision, and sensitivity. The use of a co-eluting, isotopically labeled internal standard effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer. This leads to highly reliable and reproducible results. The tables below summarize typical performance data for IDMS methods across various applications.

Table 1: Quantitative Performance of IDMS for Small Molecule Pharmaceuticals

| Analyte | Matrix | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |

| Hydrocortisone | Mouse Serum | 2.00 ng/mL | 96.6 - 106.2 | ≤ 12.9 | [3] |

| Imatinib | N/A | 500 ng/mL | N/A | N/A | [4] |

| AC1LPSZG | Rat Plasma | 10 ng/mL | N/A | N/A |

Table 2: Quantitative Performance of IDMS for Steroid Hormones

| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Intermediate Precision (%) | Reference |

| 11 Steroids | Human Urine | 0.05 - 0.5 | 90.9 - 109.9 | < 10.1 | |

| 21 Steroids | Water | 0.035 (for 17α-ethinylestradiol) | Within 35% tolerance | N/A | |

| 16 Steroids | Human Serum | 0.01 - 32 | 88.3 - 115.5 | 5.2 - 14.8 | |

| Androgens & Estrogens | Human Serum | 0.01 - 0.4 | 80 - 120 | < 15 |

Table 3: Quantitative Performance of IDMS for Peptides and Proteins

| Analyte | Matrix | LLOQ | Accuracy (%) | Precision (%CV) | Reference |

| C-Peptide | Human Serum | 0.050 ng/mL | 96.9 - 103.1 | < 5 | |

| C-Peptide | Human Serum | 33.3 pmol/L | 99.8 - 100.6 | 1.3 - 2.2 | |

| Various Peptides | N/A | N/A | N/A | < 17 |

Experimental Protocols

The successful implementation of an IDMS method requires careful attention to detail at each stage of the experimental workflow. While specific parameters will vary depending on the analyte and matrix, the following sections provide a generalized yet detailed overview of the key steps involved.

General Experimental Workflow

The overall process of IDMS can be broken down into several key stages, from sample collection to data analysis.

Detailed Methodologies

1. Sample Preparation: Small Molecules in Whole Blood/Plasma

This protocol provides a general procedure for the extraction of small molecule drugs from biological fluids.

-

Materials:

-

Whole blood or plasma sample

-

Isotopically labeled internal standard solution of known concentration

-

Protein precipitation solvent (e.g., acetonitrile, methanol, or a mixture with zinc sulfate)

-

Liquid-liquid extraction (LLE) solvent (e.g., methyl tert-butyl ether) or Solid-Phase Extraction (SPE) cartridges

-

Reconstitution solvent (typically a mixture of mobile phases)

-

-

Procedure:

-

Thawing and Aliquoting: Thaw frozen samples at room temperature. Vortex gently to ensure homogeneity and aliquot a precise volume (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the isotopically labeled internal standard solution to the sample. The amount added should ideally result in a peak area ratio of analyte to internal standard close to unity for the expected sample concentrations.

-

Equilibration: Vortex the sample for a short period (e.g., 30 seconds) to ensure thorough mixing and equilibration of the internal standard with the endogenous analyte.

-

Protein Precipitation: Add a volume of ice-cold protein precipitation solvent (typically 3-4 times the sample volume). Vortex vigorously for 1-2 minutes to denature and precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Extraction (LLE or SPE):

-

LLE: Transfer the supernatant to a new tube and add an appropriate LLE solvent. Vortex vigorously to extract the analyte into the organic phase. Centrifuge to separate the layers and carefully transfer the organic layer to a new tube.

-

SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove interferences, and then elute the analyte with an appropriate solvent.

-

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of reconstitution solvent.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. Sample Preparation: Peptides from Plasma/Serum

This protocol outlines a typical workflow for the analysis of peptides, which often involves protein digestion.

-

Materials:

-

Plasma or serum sample

-

Denaturing buffer (e.g., urea or guanidinium chloride-based)

-

Reducing agent (e.g., dithiothreitol - DTT)

-

Alkylating agent (e.g., iodoacetamide - IAA)

-

Proteolytic enzyme (e.g., trypsin)

-

Quenching solution (e.g., formic acid)

-

Isotopically labeled peptide internal standard

-

SPE cartridges for desalting

-

-

Procedure:

-

Denaturation, Reduction, and Alkylation: Dilute the plasma/serum sample in denaturing buffer. Add DTT and incubate to reduce disulfide bonds. Then, add IAA and incubate in the dark to alkylate the free cysteine residues.

-

Buffer Exchange/Protein Precipitation: Remove the denaturants and other small molecules by buffer exchange or protein precipitation (e.g., with acetone).

-

Resuspension and Spiking: Resuspend the protein pellet in a digestion buffer (e.g., ammonium bicarbonate). Add the isotopically labeled peptide internal standard(s).

-

Proteolytic Digestion: Add trypsin to the protein solution and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding a quenching solution such as formic acid.

-

Desalting: Desalt the peptide mixture using an SPE cartridge to remove salts and other contaminants that can interfere with MS analysis.

-

Evaporation and Reconstitution: Dry the desalted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

-

3. LC-MS/MS Parameters

The following table provides typical starting parameters for LC-MS/MS analysis. These will need to be optimized for each specific analyte.

Table 4: Typical LC-MS/MS Parameters for IDMS Analysis

| Parameter | Small Molecules | Peptides | Steroid Hormones |

| Liquid Chromatography | |||

| Column | C18 or similar reversed-phase (e.g., 2.1 x 50 mm, <2 µm) | C18 reversed-phase (often with a wider pore size, e.g., 300 Å) | C18 or PFP reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water | 0.1% Formic acid in water or Ammonium formate buffer |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | 0.1% Formic acid in acetonitrile | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A gradient from low to high organic phase | A shallow gradient optimized for peptide separation | A gradient optimized for the separation of isomeric steroids |

| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.4 mL/min | 0.3 - 0.6 mL/min |

| Injection Volume | 1 - 10 µL | 5 - 20 µL | 5 - 15 µL |

| Mass Spectrometry | |||

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | ESI, positive | ESI or APCI, positive or negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) | MRM or Parallel Reaction Monitoring (PRM) | MRM or SRM |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the native analyte and labeled standard | [M+nH]ⁿ⁺ of the native peptide and labeled standard | [M+H]⁺, [M-H]⁻, or adduct ions of the native steroid and labeled standard |

| Product Ion (Q3) | Specific fragment ions for the native analyte and labeled standard | Specific y- or b-ions for the native peptide and labeled standard | Specific fragment ions for the native steroid and labeled standard |

| Collision Energy | Optimized for each transition | Optimized for each transition | Optimized for each transition |

Application in Drug Development: mTOR Signaling Pathway

IDMS is a powerful tool for elucidating the dynamics of signaling pathways in response to drug treatment. The mTOR (mechanistic Target of Rapamycin) pathway is a critical regulator of cell growth and proliferation and is a key target in cancer therapy. IDMS can be used to accurately quantify the phosphorylation status of key proteins in this pathway, providing a direct measure of pathway activation.

The following diagram illustrates the mTOR signaling pathway, highlighting key phosphoproteins that can be quantified using IDMS-based targeted proteomics.

Conclusion

Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research. As the demand for high-quality, reliable quantitative data continues to grow, the application of IDMS is expected to expand further, driving innovation and discovery across the scientific landscape.

References

- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Gold Standard in Epigenetics: A Technical Guide to 5-Methylcytosine-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of epigenetic research, the precise quantification of DNA methylation is paramount to understanding gene regulation, disease pathogenesis, and the efficacy of therapeutic interventions. 5-Methylcytosine (5mC) is a key epigenetic mark, and its accurate measurement is crucial. This technical guide details the profound benefits of employing 5-Methylcytosine-d4 (a deuterated analog of 5mC) as an internal standard in mass spectrometry-based quantification workflows. The use of stable isotope-labeled standards, such as this compound, is the gold standard for achieving the highest levels of accuracy, precision, and reliability in epigenetic studies. This document provides an in-depth overview of the core principles, detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for robust and reproducible data.

The Core Principle: Isotope Dilution Mass Spectrometry

The cornerstone of quantitative analysis using this compound is the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled internal standard (this compound) is spiked into a biological sample at the earliest stage of preparation. Due to its near-identical physicochemical properties to the endogenous analyte (5-Methylcytosine), the deuterated standard experiences the same variations during sample processing, including extraction, derivatization, and chromatographic separation.

During mass spectrometry analysis, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. Any loss of analyte during the workflow will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification that corrects for experimental variability.

Key Benefits of Utilizing this compound

The integration of this compound into epigenetic workflows offers a multitude of advantages over traditional quantification methods:

-

Unparalleled Accuracy and Precision: By correcting for matrix effects, extraction inconsistencies, and instrument variability, this compound ensures that the quantitative data is a true reflection of the biological sample.

-

Enhanced Sensitivity and Reliability: The use of a stable isotope-labeled internal standard improves the signal-to-noise ratio and allows for the reliable quantification of low-abundance 5-methylcytosine.

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. As this compound co-elutes with 5-Methylcytosine and experiences the same matrix effects, it provides an effective means of correction.

-

Robustness and Reproducibility: The use of an internal standard minimizes the impact of variations in experimental conditions, leading to more robust and reproducible results across different samples, batches, and even laboratories.

-

Metabolic Tracing and Dynamic Studies: Deuterated analogs of DNA precursors can be used in cell culture or in vivo studies to trace the dynamics of DNA methylation and demethylation, providing insights into the mechanisms of epigenetic regulation.

Quantitative Data Presentation

The following tables summarize key quantitative parameters from studies utilizing isotope dilution mass spectrometry for the analysis of 5-methylcytosine.

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) for 5-methyl-2'-deoxycytidine | 0.06 fmol | [1] |

| Limit of Quantification (LOQ) for 5-methyl-2'-deoxycytidine | 0.20 fmol | [1] |

| Linearity Range (molar ratio of 5-mdC/dC) | 0.05% - 10% | [1] |

| Inter- and Intra-assay Variation (%RSD) | < 2.5% | [2] |

Table 1: Performance Metrics of LC-MS/MS for 5-Methyl-2'-deoxycytidine Quantification.

| Tissue/Cell Line | 5-methylcytosine Level (per 10^6 nucleosides) | Reference(s) |

| HEK293T cells (overexpressing active Tet1) | 960 (5-HmdC) | [3] |

| HeLa cells | 31.2 (5-HmdC) | |

| Mouse Embryonic Stem Cells | 680 (5-HmdC per 10^6 dC) | |

| Human Brain (cerebellum) | 1550 (5-HmdC) | |

| Mouse Brain | 0.15% of total DNA (5-hmC) | |

| Human Colorectal Tissue (normal) | 0.46-0.57% (5-hmC) | |

| Human Colorectal Tissue (cancerous) | 0.02-0.06% (5-hmC) |

Table 2: Representative Levels of 5-Hydroxymethylcytosine (a derivative of 5-Methylcytosine) in Various Tissues and Cells. Note: Data for 5-hydroxymethylcytosine (5-hmC), the first oxidation product of 5-mC, is often reported in studies of DNA demethylation dynamics.

Experimental Protocols

Genomic DNA Extraction and Purification

A high-quality genomic DNA sample is the prerequisite for accurate methylation analysis. Standard commercial kits or established laboratory protocols can be used.

Protocol: Genomic DNA Extraction from Cultured Cells

-

Cell Lysis:

-

Start with a cell pellet containing 1 x 10^4 – 5 x 10^6 cells.

-

Resuspend the pellet in 100 µl of cold PBS.

-

Add 1 µl of Proteinase K and 3 µl of RNase A and mix by vortexing.

-

Add 100 µl of Cell Lysis Buffer and vortex immediately and thoroughly.

-

Incubate for 5 minutes at 56°C with agitation.

-

-

DNA Binding and Elution:

-

Follow the manufacturer's instructions for binding the DNA to a silica column.

-

Wash the column with the provided wash buffers to remove contaminants.

-

Elute the purified genomic DNA with 35-100 µl of preheated (60°C) Elution Buffer.

-

DNA Hydrolysis to Nucleosides

Complete hydrolysis of genomic DNA into its constituent nucleosides is critical for accurate quantification.

Protocol: One-Step Enzymatic DNA Hydrolysis

-

Prepare Digestion Mix:

-

For one hundred 1 µg samples, prepare a mix containing 250 Units of Benzonase, 300 mUnits of phosphodiesterase I, and 200 Units of alkaline phosphatase in 5 mL of Tris-HCl buffer (20mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl2.

-

-

Spike with Internal Standard:

-

To each 1 µg DNA sample, add a known amount of this compound internal standard.

-

-

Digestion:

-

Add 50 µl of the Digest Mix to each sample.

-

Incubate at 37°C for 6 hours.

-

Stop the reaction by incubating at 95°C for 10 minutes.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase is used to elute the nucleosides.

-

Flow Rate: Typically 0.2-0.4 mL/min.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

5-Methyl-2'-deoxycytidine: Monitor the transition from the parent ion (m/z) to a specific product ion.

-

5-Methyl-d4-2'-deoxycytidine: Monitor the corresponding transition for the deuterated internal standard.

-

-

Instrument Tuning: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the central role of S-adenosylmethionine (SAM) in DNA methylation and the pathway for tracing methyl groups using stable isotopes.

Caption: DNA Methylation Pathway and Isotope Tracing.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the quantitative analysis of 5-methylcytosine using this compound as an internal standard.

Caption: Quantitative 5-Methylcytosine Analysis Workflow.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry represents a pivotal advancement in the field of epigenetics. This approach provides an unparalleled level of accuracy, precision, and reliability, which is essential for elucidating the subtle yet significant roles of DNA methylation in health and disease. By adopting the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reproducible data, thereby accelerating the pace of discovery and innovation in epigenetic research.

References

- 1. Measurement of Histone Methylation Dynamics by One-Carbon Metabolic Isotope Labeling and High-energy Collisional Dissociation Methylation Signature Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 5-Methylcytosine-d4 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 5-Methylcytosine-d4, a critical tool for researchers in epigenetics and drug development. This document outlines commercial suppliers, presents key technical data, details experimental protocols for its application, and visualizes relevant biological pathways and workflows.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. This deuterated analog of 5-methylcytosine serves as an essential internal standard for accurate quantification in mass spectrometry-based studies of DNA methylation. The quality and purity of this reagent are paramount for reliable and reproducible experimental outcomes. Below is a comparative table of offerings from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | 1219795-15-9 | 99%[1][2] | 1 mg, 5 mg, 10 mg, 50 mg[1][2] |

| BOC Sciences | 5-Methyl-d3-cytosine-6-d1 | 1219795-15-9 | Information not publicly available | Inquire for details |

| Cayman Chemical | 5-Methylcytosine | 554-01-8 | Information on deuterated form not specified | Inquire for details[3] |

| Toronto Research Chemicals | 5-Methylcytosine (~90%) | Not specified for d4 | ~90% (for non-deuterated) | 1 g, 5 g, 10 g |

| Santa Cruz Biotechnology | 5-Methylcytosine | 554-01-8 | ≥97% (for non-deuterated) | Inquire for details |

The Role of 5-Methylcytosine in Epigenetic Regulation

DNA methylation, primarily the addition of a methyl group to the 5th carbon of cytosine to form 5-methylcytosine (5mC), is a fundamental epigenetic modification. This process is crucial for regulating gene expression, maintaining genomic stability, and is implicated in development and disease. The methylation landscape is dynamically controlled by a family of enzymes. DNA methyltransferases (DNMTs) are responsible for establishing and maintaining methylation patterns, while the Ten-Eleven Translocation (TET) family of enzymes can oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of demethylation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Experimental Protocols: Quantification of Global DNA Methylation using LC-MS/MS

The "gold standard" for the accurate quantification of global DNA methylation levels is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This compound is used as an internal standard to account for variations in sample preparation and instrument response, ensuring high precision and accuracy.

DNA Extraction and Hydrolysis

-

Objective: To isolate genomic DNA and hydrolyze it into individual nucleosides.

-

Protocol:

-

Extract genomic DNA from cells or tissues using a commercially available kit or standard phenol-chloroform extraction methods.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

To 1-5 µg of genomic DNA, add a known amount of this compound internal standard.

-

Perform enzymatic hydrolysis of the DNA. A common method involves a two-step digestion:

-

Incubate the DNA with nuclease P1 at 37°C for 2 hours.

-

Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.

-

-

Alternatively, acid hydrolysis can be performed, although enzymatic hydrolysis is generally preferred to avoid degradation of the nucleosides.

-

After hydrolysis, precipitate proteins by adding a solvent like methanol and centrifuge to collect the supernatant containing the nucleosides.

-

LC-MS/MS Analysis

-

Objective: To separate and quantify the nucleosides, including 5-methylcytosine and its deuterated internal standard.

-

Protocol:

-

Dry the supernatant from the hydrolysis step and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: Employ a C18 reverse-phase column to separate the nucleosides. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-methylcytosine and this compound.

-

5-methylcytosine: Monitor the transition of the protonated molecule [M+H]+ to its characteristic product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of unlabeled 5-methylcytosine and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the amount of 5-methylcytosine in the sample.

-

Conclusion

High-purity this compound is an indispensable tool for researchers investigating the complexities of DNA methylation. Its use as an internal standard in LC-MS/MS workflows enables the highly accurate and precise quantification of global 5-methylcytosine levels, providing valuable insights into the epigenetic regulation of genes in both healthy and diseased states. This guide serves as a foundational resource for the procurement and application of this critical reagent in advanced research and drug development.

References

5-Methylcytosine-d4 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for 5-Methylcytosine-d4

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. For isotopically labeled compounds such as this compound, the CofA provides an additional layer of crucial information regarding isotopic enrichment and distribution. This guide explains the key components of a typical CofA for this compound, detailing the experimental methods used and interpreting the data presented.

This compound is the deuterated form of 5-Methylcytosine, an important molecule in epigenetic research.[1][2] The deuterium labels make it a valuable internal standard for quantitative analysis in mass spectrometry-based studies.[1]

Product Identification and General Properties

This initial section of the CofA provides basic information about the compound.

| Parameter | Example Specification |

| Product Name | This compound |

| Catalogue Number | Varies by Supplier |

| Lot Number | Varies by Batch |

| Molecular Formula | C₅H₃D₄N₃O |

| Molecular Weight | 129.15 g/mol |

| CAS Number | 1020719-59-8 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Store at -20°C |

Chemical Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to determine the chemical purity of a compound by separating it from any non-isotopic impurities.[3][4]

Data Presentation

| Test | Specification | Result |

| Purity (by HPLC) | ≥98.0% | 99.5% |

| Retention Time (RT) | Report | 5.2 minutes |

Experimental Protocol: HPLC Purity Determination

The objective is to separate the main compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

-

System Preparation: An HPLC system equipped with a UV detector is used. The system is equilibrated with the mobile phase to ensure a stable baseline.

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and methanol).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.

-

Injection Volume: A small, precise volume (e.g., 10 µL) of the sample is injected.

-

Detection: The UV detector is set to a wavelength where 5-Methylcytosine absorbs strongly (e.g., 280 nm).

-

-

Data Analysis: The chromatogram is recorded. Purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Visualization: HPLC Workflow

Caption: Workflow for determining chemical purity using HPLC.

Identity Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound, verifying its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for deuterated compounds as it can resolve the different isotopologues.

Data Presentation

| Test | Specification | Result |

| Mass Spectrum (ESI+) | Conforms to Structure | [M+H]⁺ = 130.1 |

| Theoretical Mass | 129.15 | - |

| Observed Mass [M+H]⁺ | 130.09 | 130.1 |

Experimental Protocol: ESI-MS Identity Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation.

-

Sample Preparation: The sample is diluted to a low concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: The sample solution is infused directly into the mass spectrometer's ESI source at a low flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The observed mass is compared to the theoretical mass calculated from the molecular formula.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for identity confirmation by Mass Spectrometry.

Structural Confirmation and Isotopic Purity by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that confirms the molecule's structure and is exceptionally precise for determining isotopic purity. For this compound, ¹H-NMR (Proton NMR) is used to quantify the amount of residual, non-deuterated material, while ²H-NMR (Deuterium NMR) can confirm the positions of the deuterium labels.

Data Presentation

| Test | Specification | Result |

| ¹H-NMR Spectrum | Conforms to Structure | Conforms |

| Isotopic Purity | ≥98 atom % D | 99.2 atom % D |

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position.

-

Species Abundance: Refers to the percentage of molecules that have a specific isotopic composition (e.g., d4, d3, d2). The overall "Isotopic Purity" on a CofA usually refers to the isotopic enrichment.

Experimental Protocol: ¹H-NMR for Isotopic Purity

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6) that does not have signals interfering with the analyte. A known amount of an internal standard with a distinct NMR signal may be added for quantitative purposes (qNMR).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. The ¹H-NMR spectrum is acquired, which involves subjecting the sample to a strong magnetic field and radiofrequency pulses.

-

Data Analysis:

-

Structural Confirmation: The chemical shifts and coupling patterns of the observed proton signals are compared to the expected spectrum for 5-Methylcytosine to confirm the structure.

-

Isotopic Purity Calculation: The integral of the residual proton signal at the deuterated position is compared to the integral of a proton signal at a non-deuterated position (or the internal standard). The very small signal from the labeled position indicates high deuteration. The isotopic purity is calculated from this ratio.

-

Visualization: Logic of Isotopic Purity Determination

Caption: Logical flow for calculating isotopic purity via ¹H-NMR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for 5-Methylcytosine (HMDB0002894) [hmdb.ca]

- 3. Determination of trace amounts of 5-methylcytosine in DNA by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research of total levels on DNA methylation in plant based on HPLC analysis [scirp.org]

Exploring the Metabolic Fate of Deuterated Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, in nucleoside analogues represents a promising frontier in drug development. This modification, which leverages the kinetic isotope effect (KIE), can significantly alter the metabolic fate of these molecules, leading to improved pharmacokinetic profiles, enhanced therapeutic efficacy, and potentially reduced toxicity. This technical guide provides an in-depth exploration of the metabolic pathways of deuterated nucleosides, detailed experimental protocols for their analysis, and a framework for interpreting the resulting data.

Introduction: The Rationale for Deuterating Nucleosides

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Their efficacy, however, is often limited by rapid metabolic breakdown. Deuteration, the process of substituting hydrogen (¹H) with deuterium (²H or D), can fortify the chemical bonds within a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[1] This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism, thereby altering the drug's pharmacokinetic properties.[1]

Potential advantages of deuterating nucleoside analogues include:

-

Increased Half-life: A slower rate of metabolism can lead to a longer circulation time in the body.

-

Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

-

Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce toxic byproducts.[2]

-

Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

Metabolic Pathways of Nucleosides

Upon administration, nucleosides, including their deuterated counterparts, are subjected to two primary metabolic pathways: the salvage pathway and the catabolic pathway. The balance between these pathways determines the concentration of the active form of the drug and its overall therapeutic effect.

The Salvage Pathway: Activation

The salvage pathway is crucial for the therapeutic action of most nucleoside analogues. In this pathway, the nucleoside is phosphorylated by cellular kinases to its active triphosphate form.[3] This triphosphate analogue can then be incorporated into DNA or RNA, leading to chain termination and inhibition of replication, which is particularly effective in rapidly dividing cells like cancer cells or viruses.[3]

The Catabolic Pathway: Inactivation and Clearance

Conversely, the catabolic pathway leads to the breakdown and inactivation of nucleosides. A key enzyme in this process is thymidine phosphorylase, which cleaves the glycosidic bond, separating the nucleobase from the sugar moiety. Another critical enzyme is cytidine deaminase, which converts cytidine-based nucleosides (like gemcitabine) into their inactive uridine counterparts. The resulting metabolites are then typically excreted from the body. Deuteration at a site targeted by these catabolic enzymes can slow this inactivation process, thereby increasing the amount of the nucleoside available to enter the salvage pathway.

Quantitative Analysis of Deuterated Nucleoside Metabolism

The impact of deuteration on the metabolic fate of a nucleoside is quantified by comparing its pharmacokinetic parameters to its non-deuterated analogue. These studies are essential for understanding how the modification affects the drug's absorption, distribution, metabolism, and excretion (ADME).

Comparative Pharmacokinetic Data

The following table presents a hypothetical comparison of key pharmacokinetic parameters for a nucleoside analogue and its deuterated version, based on typical effects observed in deuterated drug studies.

| Parameter | Non-Deuterated Nucleoside | Deuterated Nucleoside | Rationale for Difference |

| Maximum Plasma Concentration (Cmax) | Standard | Higher | Reduced first-pass metabolism can lead to a higher peak concentration. |

| Time to Cmax (Tmax) | Standard | Similar or Slightly Longer | Absorption is generally not significantly affected by deuteration. |

| Area Under the Curve (AUC) | Standard | Significantly Higher | Represents greater total drug exposure due to reduced clearance. |

| Elimination Half-life (t½) | Standard | Longer | Slower metabolic clearance leads to a longer duration in the body. |

| Metabolic Clearance (CL) | High | Lower | The kinetic isotope effect directly reduces the rate of enzymatic breakdown. |

| Formation of Inactive Metabolites | Significant | Reduced | The primary catabolic pathway is slowed by deuterium substitution. |

Table 1: Hypothetical Comparative Pharmacokinetic Parameters.

Case Study: Gemcitabine

Gemcitabine (dFdC) is an anticancer nucleoside analogue that is rapidly metabolized by cytidine deaminase to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). This rapid inactivation necessitates intravenous administration and contributes to a short half-life. Deuteration of gemcitabine at positions susceptible to enzymatic attack could theoretically slow this deamination, leading to higher and more sustained concentrations of the active drug. Studies have shown that in patients receiving gemcitabine, the plasma and intracellular concentrations of dFdU are significantly higher than those of the parent drug, highlighting the extensive metabolism that takes place.

| Analyte | Mean Intracellular AUC₀₋₂₄ₕ (µM*h) in PBMCs |

| Gemcitabine (dFdC) | 95 |

| dFdU | 1650 |

| dFdCTP (Active) | 2640 |

| dFdUTP (from dFdU) | 312 |

Table 2: Intracellular Pharmacokinetics of Gemcitabine and its Metabolite dFdU in Peripheral Blood Mononuclear Cells (PBMCs) of Patients. Data adapted from.

Experimental Protocols for Studying Deuterated Nucleoside Metabolism

A robust understanding of the metabolic fate of deuterated nucleosides requires a combination of in vitro and in vivo studies, with analysis primarily conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

Detailed Protocol: LC-MS/MS Quantification of a Deuterated Nucleoside and its Metabolites in Plasma

This protocol provides a general framework for the quantitative analysis of a deuterated nucleoside and its primary non-deuterated metabolite in rat plasma.

1. Materials and Reagents:

-

Rat plasma (K₂EDTA as anticoagulant)

-

Deuterated nucleoside and its primary metabolite standards

-

Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled analogue)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

3. LC-MS/MS Analysis:

-

LC System: Agilent 1290 Infinity or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent drug and metabolite (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for the parent drug, metabolite, and internal standard.

4. Data Analysis:

-

Construct calibration curves for the deuterated nucleoside and its metabolite.

-

Calculate the concentrations in the plasma samples.

-

Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and t½.

Detailed Protocol: NMR Analysis of Deuterated Nucleoside Metabolism in Cancer Cells

This protocol outlines the steps for analyzing the metabolic fate of a deuterated nucleoside in a cancer cell line using NMR spectroscopy.

1. Cell Culture and Labeling:

-

Culture cancer cells to ~80% confluency.

-

Replace the medium with fresh medium containing the deuterated nucleoside at a predetermined concentration.

-

Incubate for various time points (e.g., 2, 6, 12, 24 hours).

2. Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Add 1 mL of ice-cold 80% methanol and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant (containing water-soluble metabolites) and dry it using a vacuum concentrator.

3. NMR Sample Preparation:

-

Reconstitute the dried metabolite extract in 500 µL of D₂O-based NMR buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP).

-

Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

-

Spectrometer: Bruker Avance 600 MHz or higher, equipped with a cryoprobe.

-

Experiment: 1D ¹H NMR with water suppression (e.g., presaturation or WET).

-

Parameters: Adjust acquisition parameters (e.g., number of scans, relaxation delay) to ensure adequate signal-to-noise.

-

2D NMR: If necessary, acquire 2D NMR spectra (e.g., ¹H-¹³C HSQC, ¹H-¹H COSY) to aid in metabolite identification.

5. Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, baseline correction).

-

Identify and quantify the deuterated nucleoside and its metabolites by comparing chemical shifts and integrating peak areas relative to the internal standard.

-

Analyze the time-course data to determine the rates of uptake and metabolism.

Conclusion

The incorporation of deuterium into nucleoside analogues is a powerful strategy for optimizing their therapeutic potential. By slowing metabolic degradation through the kinetic isotope effect, deuteration can enhance a drug's pharmacokinetic profile, leading to greater efficacy and potentially improved safety. The experimental and analytical frameworks presented in this guide provide a comprehensive approach for researchers to investigate the metabolic fate of deuterated nucleosides, thereby accelerating the development of next-generation therapeutics. A thorough understanding of the interplay between the salvage and catabolic pathways, supported by robust quantitative data, is paramount to harnessing the full potential of this innovative approach in drug discovery.

References

Methodological & Application

Application Note: Quantification of Global DNA Methylation using LC-MS/MS with 5-Methylcytosine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a crucial epigenetic modification, involves the addition of a methyl group to the cytosine base, predominantly at CpG dinucleotides, to form 5-methylcytosine (5mC). This process is integral to gene regulation, cellular differentiation, and development. Aberrant DNA methylation patterns have been implicated in various diseases, including cancer. Consequently, the accurate quantification of global DNA methylation is of significant interest in both basic research and clinical drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the "gold standard" for the quantification of global DNA methylation due to its high sensitivity, specificity, and accuracy.[1][2] This method allows for the direct measurement of 5mC levels relative to total cytosine. The use of a stable isotope-labeled internal standard, such as 5-Methylcytosine-d4, is critical for precise and reliable quantification by correcting for variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of 5-methyl-2'-deoxycytidine (a stable nucleoside form of 5mC in DNA) using an LC-MS/MS method with this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of global DNA methylation by LC-MS/MS is depicted below.

Caption: Overall workflow for 5mC quantification.

Detailed Experimental Protocol

DNA Extraction and Quantification

-

Extract genomic DNA from cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be between 1.8 and 2.0.

Enzymatic Hydrolysis of DNA

This step digests the DNA into its constituent nucleosides for LC-MS/MS analysis.

Materials:

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium Acetate Buffer (pH 5.3)

-

Ammonium Bicarbonate Buffer

Procedure:

-

To 1-5 µg of DNA, add the appropriate buffers.

-

Add Nuclease P1 and incubate at 45°C for 2 hours.

-

Adjust the pH with ammonium bicarbonate.

-

Add Alkaline Phosphatase and incubate at 37°C for 1 hour.

-

After incubation, spike the sample with a known concentration of the this compound internal standard.

-

Centrifuge the sample to pellet any undigested material and transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column is typically used for the separation of the nucleosides.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 20 µL

-

Gradient: A gradient elution is employed to separate the more polar deoxycytidine from the less polar 5-methyl-2'-deoxycytidine. An example gradient is shown in the table below.

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 5.0 | 30 |

| 5.1 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

b. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-methyl-2'-deoxycytidine and the internal standard are monitored.

MRM Transitions:

The MRM transitions for 5-methyl-2'-deoxycytidine are well-established. For the this compound internal standard, the exact mass shift will depend on the position of the deuterium labels. The transitions provided below for a deuterated standard are representative and should be optimized for the specific standard and mass spectrometer used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-methyl-2'-deoxycytidine (5mdC) | 242.1 | 126.1 |

| This compound (IS) | 246.1 | 130.1 |

Note: The m/z values for this compound are predicted based on a +4 Da shift from the unlabeled compound and may need to be confirmed and optimized.

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte (5mdC) to the internal standard (this compound) against the concentration of the analyte. A series of calibration standards with known concentrations of 5mdC and a fixed concentration of the internal standard are analyzed.

Table 1: Representative Calibration Curve Data

| 5mdC Concentration (ng/mL) | Peak Area Ratio (5mdC/IS) |

| 1 | 0.05 |

| 5 | 0.24 |

| 10 | 0.49 |

| 50 | 2.51 |

| 100 | 4.98 |

| 500 | 25.03 |

| Linearity (R²) | > 0.99 |

Quantitative Analysis

The percentage of 5-methylcytosine (%5mC) in a sample is calculated relative to the total amount of cytosine (the sum of deoxycytidine and 5-methyl-2'-deoxycytidine). This requires the simultaneous measurement of deoxycytidine.

MRM Transition for deoxycytidine:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| deoxycytidine (dC) | 228.1 | 112.1 |

The %5mC is calculated using the following formula:

%5mC = [Peak Area (5mdC) / (Peak Area (5mdC) + Peak Area (dC))] * 100

Table 2: Summary of Method Performance Characteristics

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.5 - 5 pg on column |

| Limit of Quantification (LOQ) | 1 - 15 pg on column |

| Linear Dynamic Range | 1 - 500 ng/mL |

| Intra-assay Precision (%CV) | < 5% |

| Inter-assay Precision (%CV) | < 10% |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process, from the biological molecule to the final calculated value.

References

Application Notes and Protocols for the Use of 5-Methylcytosine-d4 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Methylcytosine-d4 (d4-5mC) as an internal standard for the accurate quantification of 5-Methylcytosine (5mC) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is considered the gold standard for the analysis of global DNA methylation due to its high sensitivity, specificity, and accuracy.[1][2]

Introduction to 5-Methylcytosine and the Role of Internal Standards

5-Methylcytosine is a critical epigenetic modification of DNA, playing a pivotal role in gene regulation, cellular differentiation, and various disease processes, including cancer.[1] Accurate quantification of global 5mC levels is essential for understanding its biological significance and for the development of epigenetic-based therapeutics.

Isotope-dilution mass spectrometry is a powerful analytical technique for precise quantification. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the workflow. This internal standard co-elutes with the endogenous analyte and is differentiated by the mass spectrometer based on its mass-to-charge ratio (m/z). The use of an internal standard corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and reproducibility of the results.

Experimental Workflow Overview

The overall experimental workflow for the quantification of 5mC using d4-5mC as an internal standard involves several key steps, from sample preparation to data analysis.

Caption: Experimental workflow for 5mC quantification.

Detailed Experimental Protocols

Sample Preparation: Genomic DNA Extraction and Hydrolysis

Objective: To isolate high-quality genomic DNA from biological samples and hydrolyze it to its constituent nucleobases.

Materials:

-

Biological sample (cells, tissues, etc.)

-

Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Nuclease P1

-

Alkaline Phosphatase (AP)

-

Ammonium acetate buffer (pH 5.3)

-

Ammonium bicarbonate buffer

-

This compound internal standard solution (known concentration)

-

Formic acid (for acid hydrolysis, optional)

Protocol 1: Enzymatic Hydrolysis [3]

-

Extract genomic DNA from the biological sample using a commercial kit according to the manufacturer's instructions. Assess DNA quality and quantity using a spectrophotometer.

-

To a known amount of genomic DNA (typically 1-10 µg), add a precise volume of the this compound internal standard solution.

-

Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

-

Add 1/10 volume of 1 M ammonium acetate (pH 5.3) and nuclease P1 (e.g., 10 units). Incubate at 45°C for 2 hours.

-

Add 1/10 volume of 1 M ammonium bicarbonate and alkaline phosphatase (e.g., 10 units). Incubate at 37°C for an additional 2 hours.

-

The resulting solution containing the nucleobases is now ready for LC-MS/MS analysis.

Protocol 2: Acid Hydrolysis

-

Extract genomic DNA and spike with this compound as described in the enzymatic hydrolysis protocol.

-

Dry the DNA sample under vacuum.

-

Add 100 µL of formic acid (e.g., 88%).

-

Incubate at 140°C for 90 minutes in a sealed vial.

-

After cooling, evaporate the formic acid under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and detect 5-Methylcytosine and this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Typical LC Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A linear gradient from 0-10% B over several minutes is typically sufficient for separation.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (MRM Mode): The specific mass transitions for 5-Methylcytosine and this compound need to be optimized on the specific mass spectrometer being used. The following are representative transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Methylcytosine (5mC) | 126.1 | 109.1 | 15-25 |

| This compound (d4-5mC) | 130.1 | 113.1 | 15-25 |

Note: These values are illustrative and should be optimized for your instrument.

Calibration Curve and Quantification

Objective: To generate a standard curve to accurately quantify the amount of 5mC in the samples.

Procedure:

-

Prepare a series of calibration standards containing a fixed concentration of this compound and varying known concentrations of 5-Methylcytosine. The concentration range for the 5mC standards should encompass the expected concentration in the biological samples.[4]

-

Analyze the calibration standards by LC-MS/MS using the same method as for the samples.

-

For each standard, calculate the peak area ratio of 5mC to d4-5mC.

-

Plot the peak area ratio against the concentration of 5mC to generate a linear calibration curve.

-

For the unknown samples, determine the peak area ratio of 5mC to d4-5mC and use the calibration curve to calculate the concentration of 5mC.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format.

Table 1: LC-MS/MS Method Validation Parameters